molecular formula C12H18ClNO4S B13768384 2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol CAS No. 87298-92-8

2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol

Cat. No.: B13768384
CAS No.: 87298-92-8
M. Wt: 307.79 g/mol
InChI Key: MWBHCFLEPCZMNG-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol is a compound with a complex structure that combines a chlorophenyl group, a sulfanylacetic acid moiety, and a hydroxyethylaminoethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol typically involves multiple steps, starting with the preparation of the chlorophenyl sulfanyl intermediate This intermediate is then reacted with acetic acid derivatives under controlled conditions to form the sulfanylacetic acid moiety

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents may be used to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form different derivatives.

    Substitution: The hydroxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)thioacetic acid
  • 2-(4-chlorophenyl)sulfanylpropionic acid
  • 2-(4-chlorophenyl)sulfanylethanol

Uniqueness

2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

87298-92-8

Molecular Formula

C12H18ClNO4S

Molecular Weight

307.79 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanylacetic acid;2-(2-hydroxyethylamino)ethanol

InChI

InChI=1S/C8H7ClO2S.C4H11NO2/c9-6-1-3-7(4-2-6)12-5-8(10)11;6-3-1-5-2-4-7/h1-4H,5H2,(H,10,11);5-7H,1-4H2

InChI Key

MWBHCFLEPCZMNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1SCC(=O)O)Cl.C(CO)NCCO

Origin of Product

United States

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